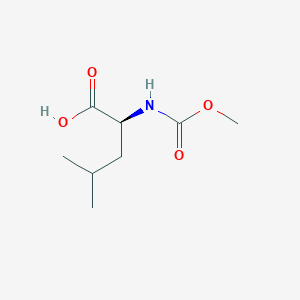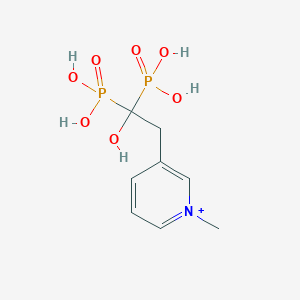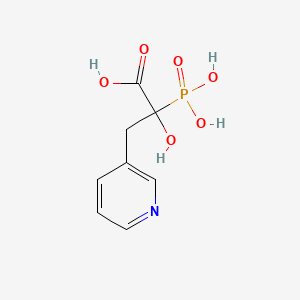
trans-Ned 19
Übersicht
Beschreibung
“trans-Ned 19” is a potent and selective antagonist of the endogenous calcium channel opener nicotinic acid adenine dinucleotide phosphate (NAADP), thereby reducing the normal NAADP-mediated calcium flux without blocking calcium channels directly . It is used in research into the functions of NAADP signaling inside many different cell types .
Molecular Structure Analysis
The molecular formula of “trans-Ned 19” is C30H31FN4O3 . Its structure includes a piperazine ring, a fluorophenyl group, a methoxyphenyl group, and a pyrido-indole-carboxylic acid group .
Chemical Reactions Analysis
“trans-Ned 19” acts as a potent and selective antagonist of NAADP, thereby reducing the normal NAADP-mediated calcium flux . It blocks NAADP-dependent calcium release as well as NAADP binding to sea urchin egg homogenate . It does not affect either IP3-mediated calcium release or cyclic ADP-ribose-mediated calcium release .
Physical And Chemical Properties Analysis
The molecular weight of “trans-Ned 19” is 514.6 . It is soluble in DMSO and DMF . The compound is a crystalline solid .
Wissenschaftliche Forschungsanwendungen
Regulation of Th17 Cell Plasticity
Trans-Ned 19 has been found to regulate Th17 cell plasticity in mice . The study showed that partial blockade of NAADP signaling in naïve CD4+ T cells in vitro promoted the differentiation of Th17 cells . Interestingly, trans-Ned 19 also promoted the production of IL-10, co-expression of LAG-3 and CD49b, and increased the suppressive capacity of Th17 cells .
Conversion of Th17 Cells into Regulatory T Cells
Trans-Ned 19 has been shown to promote the conversion of Th17 cells into regulatory T cells in vitro and in vivo . This was demonstrated using an IL-17A fate mapping mouse model .
Inhibition of T-cell Activation
Trans-Ned 19 is a potent inhibitor of nicotinic acid adenine dinucleotide phosphate (NAADP) receptor in mammalian cells and sea urchin eggs . It blocks NAADP signaling, which has been proven to inhibit T-cell activation .
Inhibition of Calcium Release
Trans-Ned 19 inhibits Ca2+ release . It has been shown to inhibit NAADP-mediated Ca2+ release with an IC50 of 6nM .
Fluorescent Labeling of NAADP Receptors
Trans-Ned 19 can fluorescently label NAADP receptors in intact cells . This makes it a useful tool for studying the localization and function of these receptors.
Potential Therapeutic Applications
Given its ability to regulate T-cell differentiation and function, trans-Ned 19 may have potential therapeutic applications in conditions characterized by abnormal T-cell responses, such as autoimmune diseases .
Wirkmechanismus
Target of Action
Trans-Ned 19 is a potent and selective inhibitor of the nicotinic acid adenine dinucleotide phosphate (NAADP) receptor . NAADP is an endogenous calcium channel opener, and its receptors are found in various mammalian tissues, including pancreatic, brain, and cardiac tissue .
Mode of Action
Trans-Ned 19 acts as an antagonist of the NAADP receptor, thereby reducing the normal NAADP-mediated calcium flux without blocking calcium channels directly . It inhibits NAADP-mediated Ca2+ release with an IC50 of 6nM . It also inhibits [32P]NAADP binding with an IC50 of 0.4nM .
Biochemical Pathways
The primary biochemical pathway affected by Trans-Ned 19 is the NAADP signaling pathway . By inhibiting NAADP-mediated calcium release, Trans-Ned 19 disrupts the normal functioning of this pathway, which plays a crucial role in various cellular processes, including T-cell activation .
Pharmacokinetics
, which suggests it can readily cross cell membranes and reach its target sites. It is soluble in DMSO or 100% ethanol , indicating potential routes for administration.
Result of Action
Trans-Ned 19 has been shown to regulate T-cell differentiation and effector function . Specifically, partial blockade of NAADP signaling in naïve CD4+ T cells in vitro promoted the differentiation of Th17 cells . Trans-Ned 19 also promoted the production of IL-10, co-expression of LAG-3 and CD49b, and increased the suppressive capacity of Th17 cells . Moreover, it was shown that NAADP inhibition promotes conversion of Th17 cells into regulatory T cells in vitro and in vivo .
Action Environment
The action of Trans-Ned 19 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO or 100% ethanol suggests that the presence of these solvents can affect its bioavailability and efficacy.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHCEERDBRGPQZ-LBNVMWSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501102307 | |
| Record name | NED-19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Ned 19 | |
CAS RN |
1354235-96-3 | |
| Record name | (1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354235-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NED-19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,12-Bis[(dimethylamino)methyl]cyclododecanone](/img/structure/B1677924.png)

![3-[5-(4-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-6-methoxy-quinolin-2-ol](/img/structure/B1677931.png)

![3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B1677933.png)



![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)


